2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
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Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, also known as TQ-B3525, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Pharmacological Potential
Research has led to the synthesis of various substituted azetidinonyl and thiazolidinonyl quinazolin-4(3H)-ones, revealing their potential as non-steroidal anti-inflammatory and analgesic agents. These compounds have been compared with standard drugs like phenylbutazone, showing significant activity in preclinical models (Deepak Kumar, R. Lal, S. Rani, 2014).
Another study focused on synthesizing 6-bromo quinazolinone derivatives, highlighting their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. The compounds exhibited promising pharmacological activities in comparison with standard drugs (Ch. Rajveer et al., 2010).
The synthesis of novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide derivatives containing quinoline linkage was undertaken, aiming at developing potent antibacterial agents. These compounds showed broad-spectrum antibacterial activity against tested microorganisms, suggesting their potential for further exploration as antibacterial agents (Manoj N. Bhoi et al., 2015).
Antitumor and Antifungal Activities
- A study on novel 4(3H)-quinazolinone derivatives containing biologically active moieties such as thiazole, pyridinone, and chromene revealed their expected antitumor and antifungal activities. Certain derivatives showed high to moderate activity towards cells, including significant activity against Aspergillus ochraceus, indicating their potential as antitumor and antifungal agents (K. El-bayouki et al., 2011).
Analgesic and Anti-inflammatory Properties
- Compounds derived from quinazolinone frameworks were evaluated for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated significant activity comparable to standard drugs like pentazocine and aspirin, showcasing the therapeutic potential of these compounds in managing pain and inflammation (N. Gopa et al., 2001).
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-18(12-24-13-23-17-4-2-1-3-16(17)19(24)26)22-11-14-5-7-15(8-6-14)27-20-21-9-10-28-20/h1-10,13H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAWMPKQTVTPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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